2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride
Description
Key Structural Features:
- Piperazine core : Six-membered diamine ring enabling conformational flexibility for receptor binding.
- Benzenesulfonyl group : Aryl sulfone substituent at N4 position, contributing to π-π stacking interactions in biological targets.
- Ethylamine side chain : Primary amine at N1 position, protonated under physiological conditions to improve water solubility.
The SMILES notation NCCN1CCN(S(=O)(C2=CC=C(OC)C=C2)=O)CC1.[H]Cl.[H]Cl highlights the zwitterionic nature of the dihydrochloride salt, a common formulation strategy to enhance bioavailability in preclinical development.
Properties
Molecular Formula |
C12H21Cl2N3O2S |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H19N3O2S.2ClH/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12;;/h1-5H,6-11,13H2;2*1H |
InChI Key |
YBTUOVBVNIQYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
- Piperazine : The core heterocyclic amine.
- Benzenesulfonyl chloride : Used for sulfonylation of the piperazine nitrogen.
- 2-Chloroethylamine or Ethanolamine derivatives : For introducing the ethanamine side chain.
- Hydrochloric acid : For salt formation.
Synthetic Routes
Sulfonylation of Piperazine
The first step typically involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form 4-(benzenesulfonyl)piperazine. This reaction is generally conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to scavenge the HCl generated.
- Reaction conditions: Room temperature to mild heating (25–50 °C).
- Yield: Generally high (70–90%).
- Notes: Careful control of stoichiometry is required to avoid disulfonylation.
Introduction of Ethanamine Side Chain
The 4-(benzenesulfonyl)piperazine is then alkylated with a suitable ethanamine derivative. Commonly, 2-chloroethylamine or its protected forms are used.
- Method: Nucleophilic substitution where the piperazine nitrogen attacks the alkyl halide.
- Solvent: Polar aprotic solvents like acetonitrile or DMF.
- Temperature: 50–80 °C.
- Yield: Moderate to good (50–75%).
- Protection/deprotection strategies may be employed if the ethanamine is introduced as a protected amine to avoid side reactions.
Formation of Dihydrochloride Salt
The final step involves treating the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or isopropanol) to form the dihydrochloride salt.
- Conditions: Room temperature stirring with excess HCl.
- Yield: Quantitative.
- Purpose: Enhances solubility and stability for pharmaceutical applications.
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Piperazine + Benzenesulfonyl chloride | Triethylamine, DCM, 25–40 °C | 4-(Benzenesulfonyl)piperazine | 70–90 | Base scavenges HCl, avoid overreaction |
| 2 | 4-(Benzenesulfonyl)piperazine + 2-chloroethylamine | DMF, 60–80 °C | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-amine (free base) | 50–75 | May require protection for amine |
| 3 | Free base + HCl | Ethanol, RT | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride | ~100 | Salt formation for stability |
Supporting Research Findings and Literature Insights
A 2021 study on piperazine-based compounds highlights the use of reductive amination and nucleophilic substitution for functionalizing piperazine derivatives, emphasizing mild conditions and selective reactions to obtain amine-functionalized piperazines with good yields (around 60–76%).
Patent literature (US6603003B2) describes efficient preparation of piperazine derivatives using acetic acid-mediated reactions and subsequent purification steps, which can be adapted for sulfonylated piperazines. The patent details reaction temperatures (30–65 °C) and solvent use (toluene, methanol) to optimize yields and purity.
The sulfonylation step is well-documented in synthetic organic chemistry as a reliable method to introduce sulfonyl groups onto amines, with benzenesulfonyl chloride being a standard reagent. Reaction monitoring and purification are critical to avoid polysulfonylation and ensure product selectivity.
Notes on Purification and Characterization
Purification : Typically involves extraction, washing with aqueous acid/base, drying over anhydrous sodium sulfate, and recrystallization from suitable solvents (e.g., ethanol/ethyl acetate).
Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The dihydrochloride salt usually exhibits distinct melting points and solubility profiles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with various receptors, modulating their function and leading to physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives are widely studied for their pharmacological properties, particularly their interactions with serotonin (5-HT) receptors. Below is a detailed comparison of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride with related compounds, focusing on structural features, receptor affinities, and functional roles.
Table 1: Structural and Pharmacological Comparison
*Structural similarity scores (0–1 scale) derived from cheminformatics analyses .
Key Findings:
Structural Modifications and Receptor Affinity: The benzenesulfonyl group in the target compound may confer higher metabolic stability compared to simpler piperazine derivatives like 4-Methylpiperazin-1-amine dihydrochloride . Compounds with spiro-cyclohexane substituents (e.g., N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives) exhibit high 5-HT2A receptor antagonism (Ki = 15–46 nM) . In contrast, β-tetralone-containing analogs show reduced 5-HT2A affinity, highlighting the importance of substituent geometry .
Synthetic Utility :
- Piperazine-1,4-diamine hydrochloride (similarity score 0.85) is often used as a precursor for antipsychotic agents but lacks the sulfonamide group critical for receptor specificity .
- The benzenesulfonyl group in the target compound may improve selectivity for serotonin receptors over dopamine receptors, a common issue in piperazine-based drug design .
Pharmacological Gaps :
- While the target compound’s structural analogs (e.g., N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives) have well-documented 5-HT receptor activities, direct binding data for this compound remain unreported. Further studies are needed to quantify its affinity for 5-HT1A/5-HT2A receptors.
Implications for Drug Development
The structural features of this compound position it as a promising candidate for CNS-targeted therapies. Its benzenesulfonyl group may reduce off-target effects compared to methyl- or propyl-substituted piperazines .
Biological Activity
The compound 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride , also known by its CAS number 2613385-15-0, is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H20ClN3O2S
- Molecular Weight : 305.82 g/mol
- CAS Number : 2613385-15-0
Structure
The compound features a piperazine ring substituted with a benzenesulfonyl group and an ethylamine moiety. This structural configuration is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that piperazine derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds with similar structures have been found to selectively inhibit HDAC6, leading to cell cycle arrest in cancer cells .
- Neuropharmacological Effects : Piperazine derivatives are often investigated for their effects on neurotransmitter systems. They may act as antagonists or agonists at various receptors, influencing conditions such as anxiety and depression.
In Vitro Studies
In vitro assays have been employed to evaluate the biological activity of this compound:
- Cell Viability Assays : These assays measure the effect of the compound on cancer cell lines, assessing cytotoxicity and potential therapeutic indices.
- Apoptosis Induction : Studies have focused on the ability of the compound to induce apoptosis in malignant cells, contributing to its anticancer profile.
Case Studies
Several notable studies highlight the biological activity of related compounds:
- A study demonstrated that a related piperazine derivative exhibited selective inhibition of lung cancer cell growth while sparing normal cells, suggesting a favorable therapeutic window .
- Another investigation revealed that structural modifications in piperazine derivatives could enhance their selectivity for specific HDAC isoforms, thereby improving their anticancer efficacy .
Summary of Findings
Future Directions
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. Future studies may focus on:
- In Vivo Studies : To validate findings from in vitro studies and assess pharmacokinetics and toxicity profiles.
- Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
